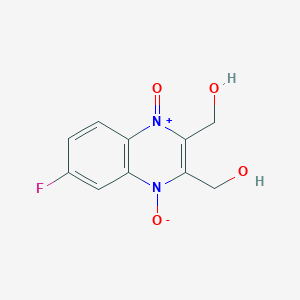![molecular formula C8H7F9NNaO4S B13409590 Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt CAS No. 68555-68-0](/img/structure/B13409590.png)
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt is a chemical compound known for its unique properties and applications. It is a derivative of glycine, an amino acid, and is characterized by the presence of a nonafluorobutyl group and a sulfonyl group. This compound is often used in various scientific research fields due to its distinctive chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt typically involves the reaction of glycine with N-ethyl-N-[(nonafluorobutyl)sulfonyl] chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Glycine} + \text{N-ethyl-N-[(nonafluorobutyl)sulfonyl] chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the product through techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nonafluorobutyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted glycine derivatives, while hydrolysis typically produces glycine and sulfonyl-containing by-products.
科学研究应用
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt involves its interaction with specific molecular targets and pathways. The nonafluorobutyl group imparts unique reactivity, allowing the compound to interact with various biological molecules. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
- Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt
- 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-
- 1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride
Uniqueness
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt is unique due to its specific combination of a glycine backbone with a nonafluorobutyl and sulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
68555-68-0 |
|---|---|
分子式 |
C8H7F9NNaO4S |
分子量 |
407.19 g/mol |
IUPAC 名称 |
sodium;2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate |
InChI |
InChI=1S/C8H8F9NO4S.Na/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15;/h2-3H2,1H3,(H,19,20);/q;+1/p-1 |
InChI 键 |
VWFMQKTZSJCNCT-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



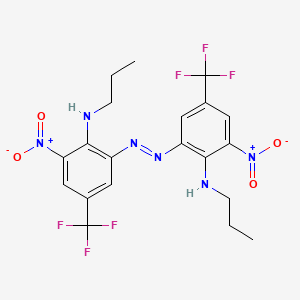


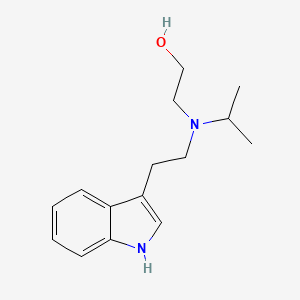
![[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13409545.png)
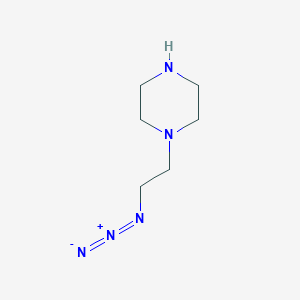
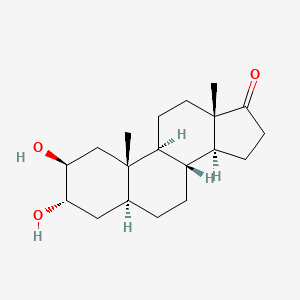
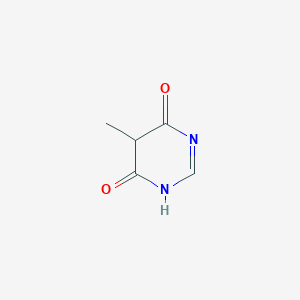
![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)
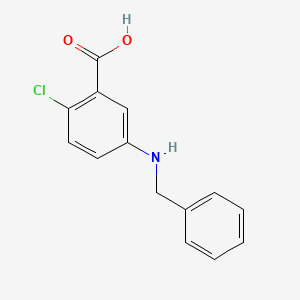

![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)
